molecular formula C6H4N4O3 B1352870 1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one CAS No. 61719-60-6

1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one

Cat. No. B1352870
CAS RN: 61719-60-6
M. Wt: 180.12 g/mol
InChI Key: ITNADQHDSICALJ-UHFFFAOYSA-N
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Description

“1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one” is a chemical compound that belongs to the class of imidazo[4,5-c]pyridin-2-ones . It is a derivative of imidazo[4,5-c]pyridin-2-one, which has been identified as a novel Src family kinase inhibitor against glioblastoma .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. For instance, one of the derivatives of imidazo[4,5-c]pyridin-2-one, 4-amino-1-cyclopentyl-3-(1H-indol-5-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (1r), was synthesized from 7d (300 mg, 1.4 mmol) and 8r (443 mg, 2.8 mmol) according to a general procedure and obtained as a brown solid .


Molecular Structure Analysis

The molecular structure of “1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Analgesic and Anti-inflammatory Agents

Imidazopyridines, which include the compound , are known to exhibit analgesic and nonsteroidal anti-inflammatory activities . They can be used to manage pain and reduce inflammation, making them potentially useful in the treatment of conditions like arthritis .

Antidepressant Agents

These compounds also exhibit antidepressant activity . This suggests potential applications in the treatment of mental health disorders such as depression .

Cardiotonic Agents

Imidazopyridines have been found to exhibit cardiotonic activity . This means they can increase the contractility of the heart muscle, which could be beneficial in treating heart conditions .

Antiviral and Antimicrobial Agents

A number of imidazopyridines possess antiviral and antimicrobial activities . This suggests potential applications in the treatment of various infectious diseases .

Cytotoxic Agents

Some imidazopyridines have been found to exhibit cytotoxic activities . This means they can kill certain cells, suggesting potential applications in cancer treatment .

Agricultural Applications

Derivatives of imidazopyridines are known to be used in agriculture for the treatment of the shoots of broad-leaved plants . They are also used in the fight against rodents .

Antidiabetic Agents

The derivatives of 1,3-diazole, which is structurally similar to the compound , show antidiabetic activity . This suggests potential applications in the treatment of diabetes .

Anti-allergic Agents

These compounds also exhibit anti-allergic activity . This suggests potential applications in the treatment of allergic reactions .

Mechanism of Action

Target of Action

Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Imidazole derivatives are known to interact with various biological targets to exert their effects . The exact interaction would depend on the specific target and the biological activity of this compound.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The exact pathways and their downstream effects would depend on the specific biological activity of this compound.

Pharmacokinetics

Imidazole derivatives are known to have good permeability and moderate aqueous solubility , which can impact their bioavailability.

Result of Action

Given the diverse biological activities of imidazole derivatives , this compound could potentially have a wide range of molecular and cellular effects.

properties

IUPAC Name

7-nitro-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-6-8-3-1-7-2-4(10(12)13)5(3)9-6/h1-2H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNADQHDSICALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)[N+](=O)[O-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393024
Record name 7-Nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one

CAS RN

61719-60-6
Record name 7-Nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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